9H-pyrido[3,4-b]indol-1-ylmethanol
Description
Contextualizing 9H-Pyrido[3,4-b]indol-1-ylmethanol as a β-Carboline Alkaloid Scaffold
This compound belongs to the β-carboline class of compounds, which are tricyclic indole (B1671886) alkaloids. nih.gov The core structure, 9H-pyrido[3,4-b]indole, also known as norharman, serves as the fundamental scaffold for a multitude of natural and synthetic derivatives. wikipedia.org This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. taylorfrancis.comroutledge.comacs.org
The β-carboline framework is characterized by a pyridine (B92270) ring fused to an indole bicyclic system. mdpi.com These alkaloids are widely distributed in nature, found in various plants, marine organisms, insects, and even in human tissues and body fluids. nih.govnih.gov The inherent chemical properties of this scaffold allow for diverse biological activities, including the ability to intercalate into DNA, inhibit crucial enzymes like topoisomerase and monoamine oxidase, and interact with neurotransmitter receptors such as benzodiazepine (B76468) and serotonin (B10506) receptors. nih.govresearchgate.net This versatility has made the β-carboline scaffold a focal point for drug discovery, with derivatives being investigated for a wide array of pharmacological effects, such as antitumor, antiviral, antimicrobial, and antiparasitic properties. taylorfrancis.comroutledge.comacs.org
Table 1: General Properties of the β-Carboline Scaffold
| Property | Description |
|---|---|
| Core Structure | Tricyclic system consisting of a pyridine ring fused to an indole moiety (9H-pyrido[3,4-b]indole). wikipedia.org |
| Classification | Indole alkaloid. nih.gov |
| Natural Occurrence | Widely found in plants, animals, and human tissues. nih.govnih.gov |
| Biological Significance | Acts on various biological targets, including DNA, enzymes (e.g., kinases, monoamine oxidase), and receptors (e.g., benzodiazepine, serotonin). nih.govacs.org |
| Pharmacological Interest | Serves as a scaffold for developing agents with potential antitumor, antiviral, antimicrobial, and psychopharmacological activities. nih.govacs.org |
Historical Evolution of β-Carboline Research and its Relevance to this compound
Research into β-carboline alkaloids has a rich history, initially driven by their identification in medicinal plants used in traditional remedies. researchgate.net The parent compound of the class, β-carboline (norharman), and its close relatives like harman (B1672943) were among the first to be isolated and studied. wikipedia.orgresearchgate.net Over the years, the field has expanded dramatically, moving from simple isolation and characterization to complex total synthesis and detailed pharmacological evaluation. mdpi.comnih.gov
The evolution of this research is marked by the discovery of the broad spectrum of biological activities exhibited by these compounds. nih.gov Initially, much of the focus was on their effects on the central nervous system, stemming from their structural similarity to neurotransmitters like serotonin. acs.orgacs.org This led to investigations of their sedative, anxiolytic, and anticonvulsant properties. nih.gov
The relevance of this historical context to this compound lies in the foundational knowledge established for the entire β-carboline class. As a specific derivative, it inherits the core tricyclic structure that has been the subject of decades of scientific inquiry. Modern research on this hydroxymethyl derivative builds upon the established understanding of how the β-carboline scaffold interacts with biological systems, allowing for more targeted investigations into how specific substitutions, such as the 1-hydroxymethyl group, modulate this activity. acs.org The development of synthetic methods, like the Pictet-Spengler reaction, has been crucial for creating a wide range of β-carboline analogs, including this compound, for further study. nih.gov
Significance of the Hydroxymethyl Moiety in β-Carboline Derivative Design and Biological Activity
The introduction of a hydroxymethyl (-CH₂OH) group at the C-1 position of the β-carboline scaffold, creating this compound, is a key modification in derivative design. This functional group can significantly influence the molecule's physicochemical properties and biological activity. The presence of polar groups, such as a hydroxymethyl group, at position 1 has been noted to be potentially beneficial for biological activity compared to other substituents. acs.org
The hydroxymethyl moiety can alter properties such as solubility, polarity, and the ability to form hydrogen bonds. These changes can affect how the molecule interacts with biological targets like enzyme active sites or receptor binding pockets. For instance, the hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially leading to stronger or more specific binding interactions.
Overview of Research Trajectories: Synthetic, Biological, and Computational Studies of this compound and its Analogs
Current research on this compound and its analogs follows several interconnected trajectories:
Synthetic Chemistry: A primary focus is the development of efficient and versatile synthetic routes to produce this compound and a library of related analogs. This includes one-pot syntheses and methods for regioselective functionalization of the β-carboline core. nih.gov For example, a documented synthesis involves the reaction of L-tryptophan with glyoxal (B1671930) under specific pH and temperature conditions to yield the target compound. nih.gov The ability to synthesize a variety of analogs is crucial for establishing structure-activity relationships (SAR), which correlate specific structural features with biological effects.
Biological Evaluation: Building on the known broad-spectrum activity of the β-carboline family, research aims to elucidate the specific biological profile of this compound. nih.govnih.gov Investigations often screen the compound against a panel of targets, including cancer cell lines, viruses, bacteria, and parasites, to identify potential therapeutic applications. taylorfrancis.comroutledge.com The general class of β-carbolines is known to interact with targets like cyclin-dependent kinases (CDKs), topoisomerases, and monoamine oxidases (MAOs), making these promising areas for investigation for this specific derivative as well. nih.govresearchgate.net
Computational Studies: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are increasingly used to complement experimental work. While specific computational studies on this compound are not detailed in the provided context, research on close analogs like 1-acetyl-β-carboline demonstrates the approach. researchgate.net Molecular docking has been used to predict the binding affinities of such analogs to enzyme targets, providing insights into their potential mechanisms of action. researchgate.net These computational tools can help prioritize which analogs to synthesize and test, thereby streamlining the drug discovery process.
Table 2: Research Trajectories for this compound and Analogs
| Research Area | Focus | Examples/Methods |
|---|---|---|
| Synthetic | Developing efficient routes for synthesis and analog creation. | Reaction of L-tryptophan and glyoxal nih.gov, Pictet-Spengler reaction nih.gov, Morita–Baylis–Hillman reaction on related precursors nih.gov. |
| Biological | Screening for pharmacological activity and elucidating mechanisms of action. | Antitumor, antiviral, antimicrobial assays nih.govtaylorfrancis.com; enzyme inhibition studies (e.g., MAO, kinases) acs.org; receptor binding assays. |
| Computational | Predicting bioactivity and understanding molecular interactions. | Molecular docking to predict binding modes researchgate.net, Quantitative Structure-Activity Relationship (QSAR) studies. |
Structure
3D Structure
Properties
IUPAC Name |
9H-pyrido[3,4-b]indol-1-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-7-11-12-9(5-6-13-11)8-3-1-2-4-10(8)14-12/h1-6,14-15H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCXIUDPGSNQIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40938373 | |
| Record name | (9H-Pyrido[3,4-b]indol-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17337-22-3 | |
| Record name | 9H-Pyrido(3,4-b)indole-1-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017337223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (9H-Pyrido[3,4-b]indol-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Natural Product Origins of 9h Pyrido 3,4 B Indol 1 Ylmethanol and Its Precursors
Elucidation of Natural Formation Pathways from Tryptophan and Related Metabolites
The primary biosynthetic precursor for the β-carboline scaffold is the amino acid L-tryptophan. google.com The formation of (9H-Pyrido[3,4-b]indol-1-yl)methanol specifically occurs through the reaction of L-tryptophan with glyoxal (B1671930), a reactive α-dicarbonyl compound. nih.govcapes.gov.br This transformation is a variant of the Pictet-Spengler reaction, a well-established method for synthesizing tetrahydro-β-carbolines. nist.gov
The proposed mechanism involves several key steps. Initially, L-tryptophan reacts with glyoxal, leading to the formation of a 1-hydroxymethyl-3,4-dihydro-β-carboline-3-carboxylic acid intermediate. nih.govcapes.gov.br This reaction is significantly influenced by environmental conditions, with formation increasing at acidic pH and elevated temperatures. nih.govcapes.gov.br Following the initial condensation and cyclization, the dihydro-β-carboline intermediate undergoes subsequent oxidation and decarboxylation to yield the final, stable aromatic β-carboline structure of (9H-Pyrido[3,4-b]indol-1-yl)methanol. nih.govnist.gov While the reaction can proceed under moderate temperatures, it is more efficient at higher temperatures, typical of food processing. nih.gov
This pathway highlights how metabolites from carbohydrate degradation, such as glyoxal, can react with amino acids to generate complex bioactive alkaloids. These reactions are also associated with the formation of advanced glycation end products (AGEs) in biological systems and foods. nih.gov
Identification and Characterization of 9H-Pyrido[3,4-b]indol-1-ylmethanol in Biological Matrices
(9H-Pyrido[3,4-b]indol-1-yl)methanol has been identified in various biological contexts, from dietary sources to potential formation in other natural environments. nih.gov
(9H-Pyrido[3,4-b]indol-1-yl)methanol (HME-βC) has been detected in various processed foods, although typically in low quantities. nih.gov Its formation is often a consequence of the Maillard reaction and sugar degradation during heating processes, where precursors like L-tryptophan and glyoxal are present. nih.govrsc.org
A study analyzing different food items found that HME-βC was present, but in lower concentrations compared to the related compound 1-(1-hydroxyethyl)-β-carboline (HET-βC). nih.gov The presence of these β-carbolines in heat-processed foods suggests they are ingested as part of a regular diet. nih.govacs.orgnih.gov The formation of related β-carbolines, such as perlolyrine, has been noted in items like tomato products, soy sauce, beer, and honey, further indicating that food processing is a significant source of these alkaloids. acs.orgnih.govnih.gov
Table 1: Detection of (9H-Pyrido[3,4-b]indol-1-yl)methanol (HME-βC) and Related β-Carbolines in Food Models This table is generated based on data for HME-βC and its analogue HET-βC to illustrate formation trends.
| Precursor Model | Formed β-Carboline | Relative Amount | Conditions | Reference |
|---|---|---|---|---|
| L-Tryptophan + Fructose | HME-βC | Lower than HET-βC | Heating | nih.gov |
| L-Tryptophan + Glucose | HME-βC | Lower than HET-βC | Heating | nih.gov |
| L-Tryptophan + Glyoxal | HME-βC | - | 80–90 °C, pH 3 | nih.gov |
While direct isolation of (9H-Pyrido[3,4-b]indol-1-yl)methanol from marine organisms has not been explicitly documented in the provided research, the β-carboline skeleton is a common structural motif in a class of marine natural products known as eudistomins. capes.gov.brnih.govtcichemicals.com These alkaloids are characteristically isolated from marine tunicates (ascidians). nih.govtcichemicals.com
For instance, numerous eudistomins, which are tryptophan-derived β-carbolines, have been extracted from ascidians of the genera Pseudodistoma, Eudistoma, and Synoicum. capes.gov.brnih.govtcichemicals.com A related compound, 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole, was identified as the natural product Eudistomin U from a marine ascidian. tcichemicals.com The prevalence of this structural class in marine invertebrates suggests that tryptophan-derived alkaloids are a significant component of their chemical makeup.
The formation of β-carbolines can be induced by the exposure of tryptophan to light. Research has demonstrated that sunlight is capable of generating bioactive molecules from tryptophan. tcichemicals.com A prominent example is the photoactivation of an aqueous tryptophan solution by sunlight, which leads to the formation of multiple photoproducts. tcichemicals.com
One such identified photoproduct is 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole (IPI), a β-carboline derivative. tcichemicals.com This discovery underscores the role of sunlight in transforming tryptophan into more complex heterocyclic structures. tcichemicals.com The formation of IPI was observed in tryptophan-containing cell culture medium exposed to ambient laboratory light, confirming its production from tryptophan through photo-oxidation. tcichemicals.com Although this specific research focused on IPI, it establishes a clear precedent for the photo-induced formation of the 9H-pyrido[3,4-b]indole core structure from tryptophan, a pathway that could potentially generate other derivatives.
Structure Activity Relationship Sar Studies of 9h Pyrido 3,4 B Indol 1 Ylmethanol and Its Analogs
Pharmacophore Elucidation within the Tricyclic β-Carboline Core for Specific Biological Functions
The tricyclic β-carboline core (9H-pyrido[3,4-b]indole) is a key pharmacophore, a molecular framework whose structural features are recognized by biological targets. scienceopen.comresearchgate.net Its diverse biological activities, including anticancer, antimalarial, and antiviral properties, stem from its ability to engage in various molecular interactions. nih.govnih.govnih.gov
The fundamental pharmacophoric elements of the β-carboline scaffold include:
A Planar Aromatic System: The fused ring system provides a large, flat surface area conducive to intercalation with DNA or insertion into hydrophobic pockets of enzymes and receptors. ijrps.comresearchgate.net
Hydrogen Bonding Capabilities: The indole (B1671886) nitrogen (N-9) acts as a hydrogen bond donor, while the pyridine (B92270) nitrogen (N-2) can act as a hydrogen bond acceptor. These sites are crucial for anchoring the molecule within a target's active site. ijrps.com
Dipole Moment: The arrangement of nitrogen atoms within the tricyclic structure creates a specific dipole moment that can be critical for orienting the molecule for effective binding.
The saturation level of the pyridine ring further diversifies its biological profile, leading to classifications such as fully aromatic β-carbolines, dihydro-β-carbolines (DHβCs), and tetrahydro-β-carbolines (THβCs), each with a distinct spectrum of biological activities. nih.gov The β-carboline framework's structural similarity to neurotransmitters has also been exploited in the design of drugs targeting the central nervous system. nih.gov
Role and Significance of the Hydroxymethyl Substituent at C-1 on Modulating Biological Potency and Selectivity
The introduction of a hydroxymethyl (-CH₂OH) group at the C-1 position of the β-carboline scaffold is a significant modification that can profoundly impact biological activity. This functional group is often incorporated into biologically relevant molecules to enhance their properties. acs.org The hydroxyl moiety can act as both a hydrogen bond donor and acceptor, potentially forming new, stabilizing interactions with amino acid residues in a target protein. This can lead to increased binding affinity and, consequently, higher potency.
Systematic Evaluation of Substituent Effects at Key Positions (e.g., C-1, C-3, N-9) on Molecular Interactions and Activity
The biological activity of β-carboline derivatives is highly sensitive to the nature and position of substituents on the tricyclic core. The C-1, C-3, and N-9 positions are particularly important sites for modification, as demonstrated by numerous SAR studies. nih.govacs.orgmdpi.com
Substituting the β-carboline core with aromatic and heteroaromatic rings can drastically alter biological activity by introducing new steric and electronic features, as well as additional binding interactions like π-π stacking.
C-1 Position: The C-1 position is a common point for introducing diversity. Studies on 1-aryl-β-carbolines have shown that substituents on this aryl ring are critical. For example, in the context of antifungal activity, β-carboline analogues bearing halogenated groups at the C-1 position showed more promising results than those with electron-donating groups. mdpi.com The introduction of a 3-indolyl group at C-1 was found to be important for activity against 5-hydroxytryptamine receptors. acs.org Specifically, the compound 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole was identified as a potent aryl hydrocarbon receptor (AHR) activator. nih.gov
C-3 Position: The C-3 position is another key site for modification. The introduction of various substituents at C-3 is a known strategy to enhance antitumor activity. mdpi.com Morita–Baylis–Hillman (MBH) reactions on 3-formyl-9H-pyrido[3,4-b]indoles have been used to generate C-3 substituted derivatives. nih.govbeilstein-journals.org SAR studies on these products revealed that an o-bromophenyl substituent resulted in the most fluorescent derivatives, highlighting how substitution patterns can tune physicochemical properties. beilstein-journals.org
N-9 Position: Substitution at the indole nitrogen (N-9) can influence the molecule's lipophilicity and steric profile. In studies of harmine (B1663883) derivatives, N-9 substitution was explored to design new compounds with improved properties and specific interactions with target enzymes. researchgate.net
| Position | Substituent Type | Example Substituent | Observed Effect | Reference |
| C-1 | Halogenated Aryl | 2-Chlorophenyl | Component of various synthetic analogues. | bldpharm.com |
| C-1 | Heteroaromatic | 1H-Indol-3-yl | Potent AHR activation. | nih.gov |
| C-1 | Heteroaromatic | (5-(hydroxymethyl)furan-2-yl) | Natural product structure (Perlolyrine). | nih.gov |
| C-3 | Aryl | o-Bromophenyl | Enhanced fluorescence properties. | beilstein-journals.org |
| C-3 | Functional Group | -COOH, -CHO, -CONHNH₂ | Precursors for further synthesis; activity depends on final derivative. | nih.gov |
| N-9 | Alkyl | N-ethyl | Increased reactivity in MBH reactions compared to unsubstituted N-9. | beilstein-journals.org |
The length and branching of alkyl chains attached to the β-carboline scaffold can significantly affect biological activity, primarily by altering the compound's hydrophobicity and steric fit within a binding pocket. rsc.orgrsc.org
In a series of 1,2,3,4-tetrahydro-β-carboline derivatives, the length of an alkylene chain was found to be a crucial parameter for determining affinity for the 5-HT1A receptor. acs.org This principle is broadly applicable in drug design, where optimizing alkyl chain length can fine-tune a compound's interaction with its target. researchgate.net Longer alkyl chains generally increase lipophilicity, which can enhance membrane permeability and access to intracellular targets, but can also lead to non-specific binding or reduced solubility. researchgate.netrsc.org Conversely, shorter chains may not provide sufficient hydrophobic interaction to anchor the ligand effectively. Therefore, a specific, optimal chain length often exists for maximal activity at a given target.
Conformational Analysis and its Implications for Ligand-Target Binding in SAR Contexts
The three-dimensional conformation of a β-carboline derivative is a critical determinant of its biological activity. The molecule must adopt a specific orientation to fit into the binding site of its target protein. Conformational analysis, often aided by computational methods like molecular docking, helps to elucidate these binding modes and interactions. ijrps.com
Rational Design Principles for Modifying the β-Carboline Scaffold to Enhance Desired Activities
Based on extensive SAR studies, several rational design principles have emerged for modifying the β-carboline scaffold to create derivatives with enhanced and targeted biological activities. nih.govnih.gov
Scaffold Selection: The choice between the fully aromatic, dihydro-, or tetrahydro-β-carboline core is a fundamental starting point, as the saturation level dictates the scaffold's geometry and general biological profile. nih.govmdpi.com
Fragment-Based Hybridization: A common and effective strategy involves combining the β-carboline scaffold with other known pharmacologically active fragments. mdpi.comresearchgate.net For instance, attaching moieties like oxadiazole or piperazine (B1678402) can yield hybrid molecules with novel or enhanced antitumor properties. mdpi.com
Targeted Substitutions at Key Positions:
C-1: This position is ideal for introducing aryl or heteroaryl groups to modulate receptor or enzyme interactions. The substituents on these rings can be fine-tuned to optimize electronic and steric properties. mdpi.comacs.org
C-3: This position is frequently modified to enhance activities like antitumor efficacy. Introducing groups that can participate in hydrogen bonding or other specific interactions is a common tactic. nih.govmdpi.com
N-9: Alkylation or arylation at the indole nitrogen can be used to modulate the compound's lipophilicity and steric bulk, which can influence pharmacokinetics and target engagement. researchgate.net
Multitarget-Directed Ligand Design: The β-carboline scaffold's ability to interact with multiple targets makes it an excellent platform for developing multitarget-directed ligands. nih.gov This is a particularly relevant strategy for complex multifactorial diseases where hitting a single target is insufficient. nih.gov By carefully selecting and placing different functional groups, it is possible to design a single molecule that can modulate several disease-related pathways simultaneously.
These principles, derived from a deep understanding of the β-carboline SAR, guide medicinal chemists in the rational design of new therapeutic agents with improved potency, selectivity, and pharmacological profiles. nih.govtaylorfrancis.com
Mechanistic Investigations of Biological Interactions of 9h Pyrido 3,4 B Indol 1 Ylmethanol and Analogs in Vitro and Molecular Level
Modulation of Central Nervous System (CNS) Receptors and Neurotransmitter Systems (In Vitro Studies)
The structural scaffold of 9H-pyrido[3,4-b]indole, also known as β-carboline, is a well-recognized pharmacophore that interacts with various CNS receptors. In vitro studies have explored the affinity of 9H-pyrido[3,4-b]indol-1-ylmethanol and its analogs for serotonin (B10506), benzodiazepine (B76468), and imidazoline (B1206853) binding sites.
Interaction with Serotonin Receptor Subtypes
While specific data for this compound is limited, studies on analogous β-carboline derivatives have demonstrated interactions with serotonin (5-HT) receptors. For instance, a series of 8-sulfonyl-substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles were identified as potent 5-HT6 receptor antagonists, with some compounds exhibiting Ki values in the low nanomolar range. nih.gov This suggests that the pyrido[3,4-b]indole core can be effectively targeted to specific serotonin receptor subtypes. Further research is necessary to elucidate the specific binding profile of this compound at various 5-HT receptor subtypes to understand its potential serotonergic activity.
Engagement with Benzodiazepine and Imidazoline Binding Sites
Regarding imidazoline binding sites, which are implicated in various neurological and physiological processes, there is a paucity of direct in vitro binding data for this compound. While some novel compounds have been synthesized to selectively target imidazoline receptors, the interaction of simple β-carbolines like this compound remains an area for future investigation. nih.gov
Enzyme Inhibition Studies (In Vitro Biochemical Assays)
In vitro biochemical assays have been instrumental in identifying the inhibitory potential of this compound and its analogs against several key enzymes involved in neurotransmitter metabolism and cell cycle regulation.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the degradation of monoamine neurotransmitters. A number of indole (B1671886) and β-carboline derivatives have been investigated as MAO inhibitors. nih.govmdpi.com Studies on pyrrolo[3,4-f]indole-5,7-dione and indole-5,6-dicarbonitrile derivatives, which are structurally related to the β-carboline framework, have demonstrated potent MAO inhibition, with some compounds exhibiting IC50 values in the sub-micromolar range for both MAO-A and MAO-B. mdpi.com For instance, one derivative displayed an IC50 of 0.023 µM for MAO-A and 0.178 µM for MAO-B. mdpi.com Similarly, novel thiosemicarbazone derivatives have also shown significant MAO-B inhibitory activity. mdpi.com These findings suggest that the 9H-pyrido[3,4-b]indole scaffold could be a promising template for the design of novel MAO inhibitors.
Table 1: MAO Inhibitory Activity of Selected Indole and Thiosemicarbazone Derivatives
| Compound Class | Target | IC50 (µM) | Reference |
| Pyrrolo[3,4-f]indole-5,7-dione derivative | MAO-A | 0.023 | mdpi.com |
| Pyrrolo[3,4-f]indole-5,7-dione derivative | MAO-B | 0.178 | mdpi.com |
| Thiosemicarbazone derivative (Compound 2b) | MAO-B | 0.042 | mdpi.com |
| Thiosemicarbazone derivative (Compound 2h) | MAO-B | 0.056 | mdpi.com |
| 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide | MAO-B | 0.03 (Ki) | nih.gov |
This table presents data for compounds structurally related to this compound to illustrate the potential for MAO inhibition within this chemical space.
Kinase Inhibition (e.g., Cyclin-Dependent Kinases - CDK)
The inhibition of cyclin-dependent kinases (CDKs) is a significant area of cancer research. Several studies have highlighted the potential of β-carboline derivatives as CDK inhibitors. mdpi.comnih.gov For example, β-carboline dimers have been shown to arrest the cell cycle in sarcoma cells by interacting with Cyclin-A2 and inhibiting CDK2. nih.gov Another study on dihydro-β-carboline and β-carboline-based derivatives identified compounds that selectively inhibit CDK4 over CDK2, with the most potent compound having an IC50 of 11 µM for CDK4-cyclin D1. rsc.org The antitumor activity of some β-carboline drugs is attributed to their inhibition of CDKs. nih.gov These findings indicate that the 9H-pyrido[3,4-b]indole nucleus is a viable scaffold for developing CDK inhibitors.
Table 2: CDK Inhibitory Activity of Selected β-Carboline Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Dihydro-β-carboline derivative (4d) | CDK4-cyclin D1 | 11 | rsc.org |
| DH334 (β-carboline derivative) | Cdk2/CyclinA | - | nih.gov |
| β-Carboline-3-carboxylic acid dimers | CDK2 | - | nih.gov |
This table showcases the CDK inhibitory potential of the broader β-carboline class, suggesting a possible mechanism for analogs of this compound.
DNA Topoisomerase Activity Modulation
DNA topoisomerases are essential enzymes that regulate DNA topology and are important targets for anticancer drugs. The planar tricyclic ring system of β-carbolines allows them to intercalate into DNA and inhibit topoisomerase activity. mdpi.com Studies have shown that β-carboline derivatives can inhibit both topoisomerase I and II. scilit.com For instance, β-carboline-combretastatin carboxamide conjugates have been shown to be potent cytotoxic agents that inhibit DNA topoisomerase-II. nih.gov Furthermore, β-carboline-benzothiazole hybrids with a carboxamide linker have demonstrated intercalative topoisomerase IIα inhibitory capabilities. nih.gov A mention of potential DNA binding activity for 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole, an analog of the title compound, also exists. nih.gov This body of evidence strongly suggests that modulation of DNA topoisomerase activity is a key biological interaction of the 9H-pyrido[3,4-b]indole class of compounds.
Human Leukocyte Elastase (HLE) Inhibition
Research into the biological activities of 9H-pyrido[3,4-b]indole derivatives has included the exploration of their potential as enzyme inhibitors. While specific studies focusing solely on the HLE inhibitory properties of this compound are not extensively detailed in the provided context, the broader class of oligopeptide chloromethyl ketones has been investigated for their action against human leukocyte elastase. nih.gov These studies reveal that the interaction between inhibitors and HLE is distinct from that of pancreatic elastase, with HLE exhibiting a lower affinity for these compounds. nih.gov The inhibitory rate constants are also differentially affected by the peptide chain length of the inhibitors. nih.gov A notable observation is that trifluoroacetylated inhibitors, while binding more tightly to HLE, are less reactive than their acetylated counterparts, which is thought to be due to the formation of nonproductive enzyme-inhibitor complexes. nih.gov
5-Lipoxygenase (5-LOX) Inhibitory Properties
The investigation of 9H-pyrido[3,4-b]indole derivatives extends to their effects on the inflammatory enzyme 5-lipoxygenase (5-LOX). While direct inhibitory data for this compound is not specified, the foundational structure, 9H-pyrido[3,4-b]indole (also known as norharman or β-carboline), is recognized as a potential pharmacophore. This suggests that derivatives of this structure are of interest for their biological activities, which could include the inhibition of enzymes like 5-LOX involved in inflammatory pathways. Further research on specific analogs is necessary to elucidate their direct 5-LOX inhibitory properties.
Molecular Interactions with Nucleic Acids: DNA Intercalation and Binding Mechanisms
The interaction of pyrido[3,4-b]indole derivatives with DNA is a significant area of study, particularly concerning their potential as antitumoral agents. Research has shown that certain dipyrido[4,3-b][3,4-f]indole derivatives, which share a core structural motif, can bind to DNA, with a preference for the helical form. nih.gov These interactions are characterized by high affinity constants, in the range of 10⁶ to 10⁷ M⁻¹. nih.gov The primary mechanism of this interaction is believed to be intercalation, where the planar aromatic ring system of the compound inserts itself between the base pairs of the DNA double helix. nih.gov This is supported by evidence of viscosity changes in both linear and circular DNA upon binding of these derivatives. nih.gov
Studies on related compounds, such as naphthalene (B1677914) and quinoline (B57606) derivatives, have helped to differentiate between intercalation and groove binding. For a compound to intercalate, it typically requires a positively charged side chain. The binding affinity is influenced by both the stacking interactions of the aromatic core and the electrostatic interactions of any charged side chains. In the case of some dipyridoindole derivatives, there is a noted preference for binding to A-T rich regions of the DNA. nih.gov The unwinding angle for one of the most active derivatives against L1210 mouse leukemia has been estimated to be 18 degrees. nih.gov
Cellular and Molecular Mechanisms Underlying Anti-Proliferative and Cytotoxic Effects (In Vitro Cell Line Studies)
The anticancer potential of 9H-pyrido[3,4-b]indole derivatives has been demonstrated through their anti-proliferative and cytotoxic effects on a variety of human cancer cell lines. nih.govlongdom.orgresearchgate.net These compounds have shown broad-spectrum activity against aggressive cancers, including those of the pancreas, breast (including triple-negative), lung, colon, and melanoma. nih.govlongdom.orgresearchgate.net
Investigation of Cell Cycle Arrest and Apoptosis Induction Pathways
A key mechanism underlying the anticancer effects of 9H-pyrido[3,4-b]indole derivatives is the induction of cell cycle arrest, specifically a strong and selective arrest in the G2/M phase. nih.govlongdom.orgresearchgate.net This prevents cancer cells from proceeding through mitosis and ultimately leads to a halt in proliferation. In addition to cell cycle arrest, these compounds can induce apoptosis, or programmed cell death. For instance, indole-3-carbinol, an related indole compound, has been shown to induce G1 cell cycle arrest and apoptosis in the THP-1 acute myeloid leukemia cell line. nih.gov This was associated with the upregulation of pro-apoptotic genes like FasR and the downregulation of the anti-apoptotic gene BCL2. nih.gov Similarly, other compounds have been shown to induce apoptosis through the modulation of Bcl-2 family proteins and the mitochondrial pathway. vivantechnologies.com
Target Identification and Pathway Perturbation in Cancer Models
Computational modeling and experimental studies have identified the MDM2 oncoprotein as a potential molecular target for some pyrido[3,4-b]indole derivatives. nih.govlongdom.orgresearchgate.net Docking studies suggest that these compounds can bind to MDM2 through a combination of hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.govlongdom.orgresearchgate.net The interaction with MDM2 is significant as it is a negative regulator of the p53 tumor suppressor protein. By inhibiting MDM2, these compounds could potentially stabilize p53, leading to cell cycle arrest and apoptosis.
Another relevant pathway is the aryl hydrocarbon receptor (AhR) pathway. nih.gov Some indole derivatives can act as AhR agonists, and their anti-leukemic effects have been linked to AhR activation. nih.gov This activation leads to the overexpression of AhR target genes such as CYP1A1 and IL1β, which in turn can influence cell cycle regulation and apoptosis. nih.gov
Antiviral Activity Mechanisms (e.g., HIV-1 Replication Inhibition)
While the primary focus of recent research on 9H-pyrido[3,4-b]indole derivatives has been on their anticancer properties, the broader class of β-carbolines has been investigated for a range of pharmacological activities, including antiviral effects. researchgate.net Although specific studies detailing the HIV-1 replication inhibition by this compound are not available in the provided context, related compounds and concepts offer insights into potential mechanisms. For example, some antiviral compounds work by inhibiting viral enzymes essential for replication, such as HIV-1 protease. nih.gov Inhibition of this enzyme can be achieved by preventing its dimerization, a crucial step for its activity. nih.gov Other antiviral strategies involve blocking the release of new virus particles from infected cells. nih.gov Given the diverse biological activities of the β-carboline scaffold, it is plausible that derivatives could be developed to target various stages of the HIV-1 life cycle.
Interactive Data Tables
Table 1: Anticancer Activity of a 9H-Pyrido[3,4-b]indole Analog
| Cancer Type | Cell Lines | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Breast Cancer | MCF-7, MDA-MB-468 | 80 | nih.govlongdom.orgresearchgate.net |
| Colon Cancer | HCT116 | 130 | nih.govlongdom.orgresearchgate.net |
| Melanoma | A375, WM164 | 130 | nih.govlongdom.orgresearchgate.net |
Table 2: Investigated Biological Targets and Pathways
| Target/Pathway | Compound Class | Mechanism of Action | Reference |
|---|---|---|---|
| Human Leukocyte Elastase | Oligopeptide chloromethyl ketones | Irreversible inhibition | nih.gov |
| DNA | Dipyrido[4,3-b][3,4-f]indoles | Intercalation, preferential binding to A-T pairs | nih.gov |
| MDM2 | Pyrido[3,4-b]indoles | Binding via H-bonds and hydrophobic interactions | nih.govlongdom.orgresearchgate.net |
| Aryl Hydrocarbon Receptor | Indole-3-carbinol | Agonist, leading to downstream gene expression changes | nih.gov |
Antimicrobial Activity: Characterization of Antibacterial and Antifungal Mechanisms
β-carboline derivatives have demonstrated significant potential as antimicrobial agents, with their mechanisms of action being a key area of investigation. The planar tricyclic structure of the β-carboline scaffold is believed to facilitate intercalation into microbial DNA, potentially leading to DNA damage or the inhibition of DNA repair mechanisms, thereby impeding microbial proliferation. rsc.org
Studies on various synthetic β-carboline derivatives have revealed structure-activity relationships that influence their antimicrobial potency. For instance, modifications at the N2 position have been shown to significantly enhance antibacterial effects. A study on N2-alkylated β-carboline dimers highlighted that N1-N1 dimerization and N2-benzylation markedly increased the activity against Staphylococcus aureus. nih.gov
The antifungal properties of β-carbolines have also been well-documented. Harman (B1672943) alkaloids and their derivatives exhibit fungicidal or fungistatic effects against various fungal species by inducing membrane permeabilization in conidia. nih.gov For example, 8-nitroharmane, a synthetic derivative, has shown significant inhibitory activity against pathogenic Cryptococcus species, making it a promising lead compound for the development of new antifungal therapies. nih.gov The minimum inhibitory concentrations (MICs) of 8-nitroharman against different genotypes of Cryptococcus neoformans and Cryptococcus gattii were found to be 40 μg/mL. nih.gov
Further research into tetrahydro-β-carboline derivatives has identified compounds with notable efficacy against plant pathogenic fungi. Specific derivatives have shown potent activity against Sclerotinia sclerotiorum and Botrytis cinerea, with EC50 values comparable or superior to the commercial fungicide carbendazim. tandfonline.com The introduction of different substituents at the 3 and 9 positions of the β-carboline ring has been systematically evaluated to understand their impact on fungicidal activity, with some derivatives exhibiting broad-spectrum fungicidal properties. mdpi.comnih.gov
Table 1: In Vitro Antimicrobial Activity of Selected β-Carboline Derivatives
| Compound/Derivative | Microorganism | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Dimeric 6-chlorocarboline N2-benzylated salt | Staphylococcus aureus | MIC | 0.01-0.05 μmol/mL | nih.gov |
| 8-nitroharmane | Cryptococcus neoformans (VNI) | MIC | 40 μg/mL | nih.gov |
| 8-nitroharmane | Cryptococcus gattii (VGII) | MIC | <50 μg/mL | nih.gov |
| Tetrahydro-β-carboline derivative a16 | Sclerotinia sclerotiorum | EC50 | 12.71 mg/L | tandfonline.com |
| Tetrahydro-β-carboline derivative a16 | Botrytis cinerea | EC50 | 12.71 mg/L | tandfonline.com |
| β-carboline derivative T9 | Botrytis cinerea | EC50 | 26.21 mg/L | nih.gov |
Antiparasitic Mechanisms of Action (e.g., Antifilarial and Antiplasmodial Activity)
The antiparasitic properties of 9H-pyrido[3,4-b]indole derivatives have been explored, with significant findings in the context of antifilarial and antiplasmodial activities. The β-carboline scaffold has been identified as a promising pharmacophore for the design of macrofilaricidal agents. nih.govnih.gov
In the pursuit of effective antifilarial drugs, a series of 1-aryl-9H-pyrido[3,4-b]indole-3-carboxylate derivatives have been synthesized and evaluated. nih.govnih.gov Structure-activity relationship studies have indicated that the presence of a carbomethoxy group at position-3 and an aryl substituent at position-1 of the β-carboline ring enhances antifilarial activity, particularly against Acanthocheilonema viteae. nih.govnih.gov Notably, a derivative, 1-(4-chlorophenyl)-3-hydroxymethyl-9H-pyrido[3,4-b]indole, which is structurally very similar to the subject compound, demonstrated the highest activity against Litomosoides carinii and Brugia malayi. nih.govnih.gov
With regard to antiplasmodial activity, certain β-carboline derivatives have shown promise against the malaria parasite Plasmodium falciparum. While specific data for this compound is limited, studies on related compounds suggest potential mechanisms of action. A series of 1,3,5-triazine-substituted polyamine analogues, which can be considered structurally distinct but functionally relevant in terms of targeting parasitic protozoa, have demonstrated activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov
Table 2: Antifilarial Activity of Selected 9H-Pyrido[3,4-b]indole Derivatives
| Compound | Filarial Species | Activity | Reference |
|---|---|---|---|
| Methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate | Acanthocheilonema viteae | Highest adulticidal activity | nih.govnih.gov |
| Methyl 1-(4-chlorophenyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylate | Acanthocheilonema viteae | Highest microfilaricidal action | nih.govnih.gov |
| 1-(4-chlorophenyl)-3-hydroxymethyl-9H-pyrido[3,4-b]indole | Litomosoides carinii | Highest activity | nih.govnih.gov |
| 1-(4-chlorophenyl)-3-hydroxymethyl-9H-pyrido[3,4-b]indole | Brugia malayi | Highest activity | nih.govnih.gov |
Aryl Hydrocarbon Receptor (AHR) Activation and Downstream Signaling Pathways
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating cellular responses to various environmental stimuli. nih.govplos.org Several β-carboline alkaloids have been identified as natural ligands that can modulate AHR function and its downstream signaling pathways. nih.gov
A significant finding in this area is the identification of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole (IPI), a close analog of this compound, as a potent AHR activator. nih.gov Upon binding to the AHR, IPI induces the transcription of AHR target genes, such as Cytochrome P450 1A1 (CYP1A1). nih.govplos.org This activation leads to an increase in CYP1A1-mediated enzyme activity. nih.gov The AHR-dependent nature of this response has been confirmed in studies using AHR-deficient cells, where the induction of CYP1A1 activity by IPI was significantly reduced. nih.gov
The activation of AHR by β-carbolines like IPI triggers a cascade of downstream signaling events. The canonical AHR signaling pathway involves the translocation of the ligand-AHR complex into the nucleus, where it dimerizes with the AHR Nuclear Translocator (ARNT). plos.org This heterodimer then binds to xenobiotic-responsive elements (XREs) in the promoter regions of target genes, initiating their transcription. plos.org
Beyond the canonical pathway, AHR activation can also influence other signaling pathways, including those involved in cell cycle regulation and immune responses. researchgate.net For instance, AHR activation has been shown to modulate the differentiation of T-helper cells and regulatory T-cells. plos.org Furthermore, there is evidence of crosstalk between the AHR and β-catenin signaling pathways, although the precise nature of this interaction is still under investigation. nih.gov
Mechanistic Basis for Stimulation of Chondrogenesis and Cartilage Matrix Synthesis (for specific β-carboline derivatives)
While direct evidence for the role of this compound in chondrogenesis is limited, research on other β-carboline derivatives has revealed their potential to influence cellular processes related to cartilage and bone formation. A notable study demonstrated that a series of novel piperazine (B1678402) and tetrazole-tagged β-carbolines can promote osteoblast differentiation. rsc.orgnih.gov Osteoblasts are the cells responsible for bone formation, a process that is intricately linked with chondrogenesis, particularly during endochondral ossification where a cartilage template is replaced by bone. mdpi.com
The study found that a specific tetrazolyl β-carboline derivative significantly promoted osteoblast mineralization and stimulated the expression of key osteogenic markers, including Runt-related transcription factor 2 (Runx2) and Bone Morphogenetic Protein-2 (BMP-2). nih.gov Mechanistically, this β-carboline derivative was found to inhibit tumor necrosis factor-alpha (TNF-α) directed IκBα phosphorylation, which in turn prevents the nuclear translocation of NF-κB, thereby mitigating osteoblast apoptosis. nih.gov
The stimulation of osteoblast differentiation and the modulation of inflammatory pathways by these β-carboline derivatives suggest a potential, though indirect, role in influencing the broader processes of skeletal tissue regeneration, which includes cartilage matrix synthesis. The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of chondrogenesis, promoting the differentiation of mesenchymal stem cells into chondrocytes and the synthesis of cartilage-specific extracellular matrix components like collagen type II and aggrecan. mdpi.comrsc.org Given the observed effects of β-carbolines on signaling pathways that can crosstalk with TGF-β signaling, further investigation into their direct effects on chondrocytes and cartilage matrix production is warranted.
Computational Chemistry and Theoretical Studies of 9h Pyrido 3,4 B Indol 1 Ylmethanol and Its Analogs
Quantum Chemical Descriptors and Molecular Property Prediction (e.g., Reactivity, Electrostatic Potential)
Quantum chemical descriptors are numerical values derived from the wavefunction of a molecule that quantify its electronic and geometric properties. These descriptors are crucial for predicting molecular behavior, including reactivity. Density Functional Theory (DFT) is a common method used to calculate these properties for β-carboline systems. europub.co.ukbhu.ac.in
Key descriptors include:
Electronegativity (χ) and Electrophilicity (ω): These parameters help in understanding charge transfer processes. For β-carboline, electronegativity has been calculated at 3.83 and electrophilicity at 0.215, confirming its capacity for charge transfer complex formation, which is often essential for drug activity. scienceopen.com
Mulliken Atomic Charges: These calculations assign partial charges to each atom in a molecule, helping to identify sites susceptible to nucleophilic or electrophilic attack. bhu.ac.in
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting reactivity. It maps the electrostatic potential onto the electron density surface of a molecule, visually identifying regions that are rich or poor in electrons. Red areas signify negative potential (electron-rich), indicating sites prone to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. bhu.ac.in For instance, in one study, the positive electrostatic potential was predicted to be near hydrogen atoms. bhu.ac.in This analysis helps in understanding non-covalent interactions, such as hydrogen bonding, which are critical for ligand-receptor binding.
Table 1: Calculated Quantum Chemical Properties for a β-Carboline Analog This table is illustrative, based on typical data from computational studies.
| Descriptor | Calculated Value | Significance |
|---|---|---|
| Dipole Moment (Debye) | 4.867 | Indicates significant molecular polarity. |
| Electronegativity (χ) | 3.83 | Measures the ability to attract electrons. |
| Electrophilicity Index (ω) | 0.215 | Quantifies the ability to accept electrons. |
Frontier Molecular Orbital (FMO) Analysis for Reactivity and Intermolecular Interaction Prediction
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. imperial.ac.uk The energy, shape, and symmetry of these orbitals are fundamental in predicting a molecule's reactivity and its potential for intermolecular interactions. researchgate.net
HOMO: Represents the ability of a molecule to donate electrons (nucleophilicity). A higher HOMO energy indicates a greater tendency to donate electrons.
LUMO: Represents the ability of a molecule to accept electrons (electrophilicity). A lower LUMO energy suggests a greater propensity to accept electrons.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap implies high polarizability and chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. scienceopen.com For β-carboline, a HOMO-LUMO gap of 6.18 eV has been noted, ensuring drug consistency. scienceopen.com
In studies of β-carboline derivatives, Time-Dependent DFT (TD-DFT) is employed to analyze these electronic properties. bhu.ac.in By examining how different substituents on the β-carboline core affect the HOMO and LUMO energy levels, researchers can predict how these changes will alter the molecule's reactivity. europub.co.uk For example, a study on methyl 9H-pyrido[3,4-b]indole-3-carboxylate and its derivatives found that substituting with an anthracene-9-yl group significantly increased the chemical reactivity of the parent compound. europub.co.uk
Table 2: Frontier Orbital Energies and Reactivity Descriptors This table is illustrative, based on typical data from computational studies.
| Parameter | Value (eV) | Interpretation |
|---|---|---|
| EHOMO | -6.02 | Energy of the highest occupied molecular orbital. |
| ELUMO | -2.15 | Energy of the lowest unoccupied molecular orbital. |
| Energy Gap (ΔE) | 3.87 | Indicates molecular stability and reactivity. |
Natural Bond Orbital (NBO) Analysis for Understanding Electron Delocalization and Molecular Stability
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structure. uni-muenchen.deq-chem.com This method provides quantitative insight into electron delocalization, hybridization, and the stabilizing effects of hyperconjugation. youtube.com
For β-carboline analogs, NBO analysis can reveal key structural and electronic features. For instance, in a computational study of substituted methyl 9H-pyrido[3,4-b]indole-3-carboxylate, the most significant electron delocalization was found to be a π C19-C20 → π* C42-C43 interaction, with an interaction energy of 50.98 kcal/mol when an anthracene-9-yl group was substituted at the C1-position. europub.co.uk This strong delocalization enhances the stability and influences the reactivity of the substituted compound. europub.co.uk NBO analysis also provides details on the hybrid composition of orbitals, clarifying the nature of the chemical bonds within the molecule. q-chem.com
Molecular Docking and Dynamics Simulations for Elucidating Ligand-Target Binding Modes
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze how a ligand, such as a 9H-pyrido[3,4-b]indol-1-ylmethanol analog, interacts with a biological target, typically a protein or enzyme.
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on a function that estimates the binding affinity. This allows researchers to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For example, docking studies on β-carboline derivatives have been used to elucidate their mode of interaction with targets like Polo-like kinase 1 (PLK1), helping to explain their cytotoxic activity. researchgate.net
Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-receptor interaction. Starting from a docked pose, MD simulations calculate the trajectory of atoms over time by solving Newton's equations of motion. This allows researchers to observe the flexibility of both the ligand and the receptor and to assess the stability of the binding pose over a period of nanoseconds or even microseconds. nih.gov MD simulations can reveal conformational changes upon binding and provide a more accurate estimation of binding free energies. In some studies, compounds with higher binding energy are inferred to have lower enzyme activity. researchgate.net
In Silico Prediction of Structure-Activity Relationships and Biological Activities
In silico methods for predicting structure-activity relationships (SAR) are essential in modern drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis. nih.gov The fundamental principle is that similar molecular structures tend to exhibit similar biological activities. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique that develops mathematical relationships between the chemical structures of a series of compounds and their biological activities. nih.gov
2D-QSAR: Uses descriptors derived from the 2D representation of molecules, such as topological indices and physicochemical properties (e.g., SlogP, a measure of hydrophobicity). researchgate.net
3D-QSAR: Employs descriptors based on the 3D structure of the molecules, such as those from Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These models correlate the steric and electrostatic fields around the molecules with their activity.
For β-carboline derivatives, 3D-QSAR models have successfully identified the key structural features responsible for their antitumor activity. nih.gov These models indicated that substitutions at positions 1, 2, 3, 7, and 9 of the β-carboline ring are crucial for the pharmacophore. nih.gov Similarly, QSAR studies on other β-carboline series have explored the structural requirements for antitumor and anti-leishmanial properties, guiding the design of more potent analogs. researchgate.netnih.gov These in silico predictions help to rationalize the observed biological data and formulate hypotheses for designing new compounds with improved activity. researchgate.net
Modeling of Solvent Effects on the Electronic Structure and Reactivity
Chemical reactions and molecular properties are significantly influenced by the solvent environment. ucsb.edu Computational modeling of solvent effects is therefore critical for achieving results that are comparable to experimental data, which are typically obtained in solution. ucsb.edu There are two primary approaches to modeling solvation:
Explicit Solvent Models: In this approach, the solute molecule is surrounded by a number of individual solvent molecules. ucsb.edu This method can capture specific solute-solvent interactions, like hydrogen bonding, with high accuracy. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often used, where the solute is treated with a high level of quantum theory and the solvent molecules are treated with a less computationally expensive classical force field. ucl.ac.uk
Implicit Solvent Models (Continuum Models): This approach treats the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. The solute is placed in a cavity within this dielectric medium, and the model calculates the average electrostatic interaction between the solute and the solvent. ucsb.edu While less computationally demanding, this method is less effective at describing specific interactions like strong hydrogen bonds. ucsb.edu
For β-carboline derivatives, computational studies have shown that chemical behavior is strongly dependent on the solvent. europub.co.uk A study investigating substituted methyl 9H-pyrido[3,4-b]indole-3-carboxylate performed calculations in ten different solvents to account for these effects on reactivity. europub.co.uk The choice of solvent can alter the electronic structure, shift spectral properties (solvatochromism), and change the energy barriers of reactions, making its inclusion in theoretical models essential for accurate predictions. ucsb.edu
Advanced Research Methodologies and Analytical Techniques in 9h Pyrido 3,4 B Indol 1 Ylmethanol Research
Spectroscopic Methods for Structural Elucidation and Confirmation in Synthetic and Natural Product Chemistry
Spectroscopic techniques are fundamental in determining the molecular structure of 9H-pyrido[3,4-b]indol-1-ylmethanol. These methods provide detailed information about the compound's atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides essential information about the chemical environment of the hydrogen and carbon atoms in the molecule.
In a study detailing the synthesis of what they termed 1-Hydroxymethyl-β-carboline (HME-βC), researchers reported its comprehensive NMR characterization. The ¹H NMR spectrum in DMSO-d₆ showed characteristic signals for the aromatic protons of the β-carboline core and a singlet for the methylene (B1212753) protons of the hydroxymethyl group. Specifically, the spectrum displayed signals at δ 11.36 (s, 1H, NH-9), 8.24 (d, J = 5.1 Hz, 1H, H-3), 8.21 (d, J = 8.0 Hz, 1H, H-5), 8.01 (d, J = 5.1 Hz, 1H, H-4), 7.66 (d, J = 8.3 Hz, 1H, H-8), 7.52 (dd, J = 8.3, 7.5 Hz, 1H, H-7), 7.22 (dd, J = 8.0, 7.5 Hz, 1H, H-6), and 4.96 (s, 2H, -CH₂OH). The ¹³C NMR spectrum revealed the carbon framework of the molecule with signals at δ 144.93, 140.53, 136.85, 133.46, 127.92, 127.88, 121.51, 120.54, 119.11, 113.75, 112.24, and 63.53.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for more detailed structural assignment. These experiments establish connectivity between protons (COSY, TOCSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC), which collectively confirm the complete and unambiguous structure of this compound. For instance, the HMBC experiment would show a correlation between the methylene protons of the hydroxymethyl group and the C-1 and C-9a carbons, confirming the substituent's position.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 1 | - | 144.93 |
| 3 | 8.24 (d, J = 5.1 Hz) | 136.85 |
| 4 | 8.01 (d, J = 5.1 Hz) | 113.75 |
| 4a | - | 127.92 |
| 4b | - | 127.88 |
| 5 | 8.21 (d, J = 8.0 Hz) | 121.51 |
| 6 | 7.22 (dd, J = 8.0, 7.5 Hz) | 120.54 |
| 7 | 7.52 (dd, J = 8.3, 7.5 Hz) | 119.11 |
| 8 | 7.66 (d, J = 8.3 Hz) | 112.24 |
| 8a | - | 133.46 |
| 9 | 11.36 (s) | - |
| 9a | - | 140.53 |
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and formula of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition.
In the characterization of synthesized 1-Hydroxymethyl-β-carboline, High-Resolution Mass Spectrometry with Electrospray Ionization (ESI-HRMS) was utilized. The analysis found an [M+H]⁺ ion at an m/z of 199.0858, which corresponds to the calculated mass of 199.0866 for the molecular formula C₁₂H₁₁N₂O⁺. This precise measurement confirms the elemental composition of the compound.
Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns of the molecule. This involves isolating the parent ion and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides valuable structural information that can be used to confirm the identity of the compound.
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, typically in the region of 3200-3600 cm⁻¹. Additionally, C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the aromatic rings would be observed in the 1500-1650 cm⁻¹ region. While the synthesis of this compound has been reported, a published IR spectrum specifically for this compound was not available in the reviewed scientific literature.
Chromatographic Techniques for Purification, Separation, and Quantitative Analysis (e.g., HPLC, LC-MS, TLC)
Chromatographic techniques are essential for the purification, separation, and quantitative analysis of this compound from reaction mixtures or natural extracts.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of β-carboline alkaloids. In the synthesis of 1-Hydroxymethyl-β-carboline, the purity of the final compound was confirmed to be higher than 95% by HPLC with Diode-Array Detection (DAD). This method allows for the separation of the target compound from impurities and byproducts. Different types of HPLC columns, such as reversed-phase C18 columns, can be used with various mobile phase compositions, often a mixture of water or buffer with an organic solvent like acetonitrile (B52724) or methanol, to achieve optimal separation.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for identifying and quantifying this compound in complex matrices.
Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a sample. In the synthesis of related β-carboline derivatives, TLC is often used to determine the completion of a reaction step before proceeding to the next.
Column Chromatography is a preparative technique used for the purification of larger quantities of the compound. In the reported synthesis of 1-Hydroxymethyl-β-carboline, the crude product was purified by column chromatography.
X-Ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
While X-ray crystallographic studies have been conducted on other β-carboline derivatives to elucidate their structures, a specific crystal structure for 9H-pyrido[3,a-b]indol-1-ylmethanol has not been reported in the reviewed scientific literature. Such a study would provide precise information on bond lengths, bond angles, and the spatial arrangement of the atoms, which would be invaluable for understanding its chemical properties and potential interactions with biological targets.
Development and Validation of In Vitro Biological Assays for High-Throughput Screening (e.g., MTT assays, enzyme kinetics)
To explore the biological potential of this compound, various in vitro assays can be developed and validated. These assays are crucial for high-throughput screening to identify potential therapeutic activities.
MTT assays are colorimetric assays used to assess cell viability and cytotoxicity. The assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. While numerous studies have employed MTT assays to evaluate the cytotoxic effects of various β-carboline derivatives against different cancer cell lines, specific data on the evaluation of this compound using this method were not found in the reviewed literature.
Enzyme kinetics studies are performed to investigate the inhibitory or activating effects of a compound on specific enzymes. Many β-carboline alkaloids are known to interact with enzymes such as monoamine oxidases (MAOs) and various kinases. Enzyme inhibition assays would determine the potency (e.g., IC₅₀ value) and the mechanism of inhibition of this compound against relevant enzymatic targets. However, specific enzyme kinetics studies for this compound are not available in the current scientific literature.
The development and application of these assays would be a critical step in characterizing the pharmacological profile of this compound.
Biophysical Methods for Characterizing Ligand-Biomolecule Binding Affinity and Kinetics
The intricate dance between a small molecule and its biological target is fundamental to its pharmacological effect. For the chemical compound This compound , a derivative of the beta-carboline family, understanding its binding affinity and kinetics with biomolecules is crucial for elucidating its mechanism of action and potential therapeutic applications. A variety of sophisticated biophysical techniques are employed to characterize these interactions, providing quantitative data on how strongly and how quickly the ligand binds to its target, as well as the stoichiometry of the interaction.
While specific quantitative binding data for This compound itself is not extensively available in the public domain, the methodologies used to study related beta-carboline derivatives provide a clear blueprint for how such research is conducted. These techniques are essential for a deep understanding of the structure-activity relationships within this class of compounds.
Fluorescence-Based aAssays are a cornerstone in binding studies due to their high sensitivity and versatility. The intrinsic fluorescence of the beta-carboline scaffold can be exploited to monitor its interaction with biomolecules. For instance, fluorescence quenching studies have been used to investigate the interaction between the parent compound, 9H-pyrido[3,4-b]indole (also known as norharman), and various molecules, revealing the formation of hydrogen-bonded complexes. This method relies on the principle that the fluorescence of the ligand is altered upon binding to a target, either through quenching or enhancement.
A more advanced fluorescence technique is Fluorescence Polarization (FP) . FP assays measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently-tagged ligand will tumble rapidly in solution, resulting in low polarization of the emitted light. Upon binding to a large biomolecule, its rotation slows significantly, leading to an increase in polarization. This change in polarization can be used to determine the binding affinity (Kd). While specific FP data for This compound is not readily found, this technique is widely applicable for screening and characterizing inhibitors of protein-protein or protein-DNA interactions.
Surface Plasmon Resonance (SPR) is a powerful, label-free technique that allows for the real-time monitoring of binding events. In a typical SPR experiment, one of the binding partners (e.g., a protein or DNA) is immobilized on a sensor chip. A solution containing the other partner (the analyte, such as This compound ) is then flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the direct measurement of the association rate constant (k_on) and the dissociation rate constant (k_off), from which the equilibrium dissociation constant (K_d) can be calculated (K_d = k_off / k_on).
Isothermal Titration Calorimetry (ITC) stands out as the gold standard for thermodynamic characterization of binding interactions. ITC directly measures the heat released or absorbed during a binding event. In an ITC experiment, a solution of the ligand is titrated into a solution containing the biomolecule. The resulting heat changes are measured, allowing for the determination of the binding affinity (K_d), the stoichiometry of the interaction (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. This provides a complete thermodynamic profile of the interaction, offering insights into the forces driving the binding process. For example, ITC has been instrumental in studying the interaction of various ligands with DNA and proteins, providing crucial data for drug design and development.
Quantitative Structure-Activity Relationship (QSAR) studies, while not a direct biophysical measurement of binding, are a computational method that can provide valuable insights. These studies correlate the structural or physicochemical properties of a series of compounds with their biological activity or binding affinity. For beta-carboline derivatives, QSAR studies have been performed to understand their binding to receptors like the benzodiazepine (B76468) receptor. asianpubs.org These models can help in predicting the binding affinity of new derivatives, including This compound , and guide the synthesis of more potent compounds.
The table below summarizes the key biophysical methods and the type of information they provide, which are applicable to the study of This compound and its interactions with biomolecules.
| Biophysical Method | Principle | Key Parameters Determined | Relevance to this compound Research |
| Fluorescence Spectroscopy | Measures changes in the intrinsic fluorescence of the ligand or a fluorescent probe upon binding. | Binding affinity (K_d), stoichiometry (n). | Can leverage the natural fluorescence of the beta-carboline core to monitor interactions. |
| Fluorescence Polarization (FP) | Measures the change in the rotational diffusion of a fluorescently labeled molecule upon binding to a larger partner. | Binding affinity (K_d), suitable for high-throughput screening. | Applicable for identifying and characterizing the binding of This compound to protein or nucleic acid targets. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor surface due to mass changes from binding events. | Association rate constant (k_on), dissociation rate constant (k_off), and binding affinity (K_d). | Provides real-time kinetic data on the binding interaction, offering a detailed understanding of the binding mechanism. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding reaction. | Binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. | Offers a complete thermodynamic profile of the binding interaction, revealing the driving forces behind it. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity using computational models. | Predicted binding affinity or activity. | Can be used to predict the binding potential of This compound and guide the design of new analogs. |
While the direct application of these advanced methodologies to This compound is a subject for ongoing and future research, the established use of these techniques for the broader beta-carboline class underscores their importance in modern drug discovery and chemical biology. The data generated from such studies are invaluable for understanding the molecular basis of action and for the rational design of new therapeutic agents.
Future Directions and Emerging Research Avenues for 9h Pyrido 3,4 B Indol 1 Ylmethanol Research
Innovation in Green Chemistry Approaches for Sustainable Synthesis of 9H-Pyrido[3,4-b]indol-1-ylmethanol and Derivatives
The synthesis of β-carboline derivatives has traditionally relied on methods that can be harsh and environmentally unfriendly. patsnap.com Future research is increasingly focused on developing "green" and sustainable synthetic routes.
Key innovations in this area include:
One-Pot Syntheses: Developing multi-step reactions in a single vessel, which reduces waste and improves efficiency. For instance, a one-pot synthesis of β-carbolines from tryptophan and various amino acids has been achieved using iodine and trifluoroacetic acid (TFA). nih.gov
Use of Greener Reagents and Solvents: Replacing hazardous reagents and solvents with more environmentally benign alternatives is a key goal. An example is the use of hydrogen peroxide as an oxidizing agent in the synthesis of β-carboline compounds, which offers a safer and more eco-friendly option compared to traditional oxidizing agents like selenium dioxide. patsnap.com
Catalytic Methods: Employing catalysts, such as Brønsted acid ionic liquids, can lead to more efficient and selective reactions under milder conditions. rsc.org These catalysts are often recyclable, further enhancing the sustainability of the process.
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of β-carboline derivatives. mdpi.com
These green chemistry approaches not only minimize the environmental impact of synthesizing this compound and its analogs but also often lead to higher yields and simpler purification processes. patsnap.com
Targeted Design of Selective Modulators based on Advanced SAR and Computational Insights
The biological activity of this compound derivatives is highly dependent on their molecular structure. Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective modulators.
Advanced computational techniques are playing an increasingly important role in this process:
Molecular Docking: This technique predicts how a molecule binds to a specific target protein, providing insights into the key interactions that determine its activity. nih.govlongdom.orgnih.gov For example, docking studies have been used to explore the binding of β-carboline derivatives to targets like monoamine oxidase A (MAO-A) and MDM2. nih.govnih.govasianpharmtech.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent analogs. mdpi.com
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. This information can then be used to search for new molecules with the desired activity.
By combining SAR data from experimental studies with computational insights, researchers can rationally design novel this compound derivatives with improved selectivity and potency for specific biological targets. nih.govmdpi.com For example, SAR studies have shown that substitutions at different positions of the β-carboline ring can significantly influence the anti-leishmanial or anticancer activity of these compounds. longdom.orgaablocks.comnih.gov
Comprehensive Elucidation of Undiscovered Molecular Mechanisms of Action for Promising Biological Activities
While this compound and its derivatives are known to exhibit a range of biological activities, the underlying molecular mechanisms are often not fully understood. Future research will focus on a more comprehensive elucidation of these mechanisms.
Key areas of investigation include:
Target Identification: Identifying the specific proteins or other biomolecules that these compounds interact with to produce their biological effects. This can be achieved through techniques such as affinity chromatography and proteomics.
Pathway Analysis: Once a target is identified, researchers can investigate the downstream signaling pathways that are affected by the compound. This can provide a more complete picture of its mechanism of action.
Cellular and in vivo Studies: Investigating the effects of these compounds in cell-based assays and animal models is crucial for understanding their biological activity in a more complex physiological context. For example, studies have shown that some β-carboline derivatives can induce apoptosis in cancer cells and arrest the cell cycle at the G2/M phase. longdom.orgfrontiersin.org
A deeper understanding of the molecular mechanisms of action will not only provide a stronger scientific basis for the observed biological activities but also enable the rational design of more effective and safer therapeutic agents.
Exploration of New Biological Targets and Phenotypes Modulated by this compound Analogs
The diverse biological activities of the β-carboline scaffold suggest that this compound and its analogs may interact with a wide range of biological targets and modulate various cellular phenotypes.
Future research will explore new therapeutic applications for these compounds by:
High-Throughput Screening: Screening large libraries of β-carboline derivatives against a wide range of biological targets and cellular models can help to identify new and unexpected activities.
Phenotypic Screening: This approach focuses on identifying compounds that produce a desired phenotypic change in a cell or organism, without prior knowledge of the specific molecular target. This can be a powerful way to discover new drugs for complex diseases.
Repurposing: Investigating whether existing β-carboline derivatives with known activities can be repurposed for new therapeutic indications.
The exploration of new biological targets and phenotypes holds the potential to expand the therapeutic applications of this compound analogs beyond their currently known activities, which include anticancer, anti-leishmanial, and antiviral properties. researchgate.netaablocks.com
Application of Artificial Intelligence and Machine Learning in De Novo Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of drug discovery. nih.govfrontiersin.orgnih.gov These technologies can be applied to the de novo design of novel this compound derivatives and the prediction of their biological activities.
Key applications of AI and ML in this area include:
Generative Models: These models can learn the underlying patterns in large datasets of known molecules and then generate new, virtual molecules with desired properties. frontiersin.org This can be used to explore a vast chemical space and identify novel β-carboline derivatives with the potential for high activity.
Predictive Modeling: AI and ML models can be trained to predict the biological activity, physicochemical properties, and potential toxicity of molecules based on their structure. youtube.com This can help to prioritize which compounds to synthesize and test, saving time and resources.
Retrosynthesis Prediction: AI tools can also be used to predict the most efficient synthetic routes for a given molecule, which can be particularly useful for complex β-carboline derivatives. nih.gov
The integration of AI and ML into the drug discovery process has the potential to significantly accelerate the design and development of new and improved this compound-based therapeutics. researchgate.net
Q & A
Basic Research Questions
Q. What spectroscopic techniques are essential for confirming the structure of 9H-pyrido[3,4-b]indol-1-ylmethanol?
- Methodological Answer : Combine IR spectroscopy (to detect hydroxyl and aromatic stretching vibrations, e.g., 3221 cm⁻¹ for -OH ), 1H/13C NMR (to assign protons and carbons in the pyridoindole core; observe methanol proton signals at δ ~4.68 ppm ), and mass spectrometry (ESI-MS or LC/MS for molecular ion confirmation ). Cross-reference with published spectra of analogous β-carbolines (e.g., harmane derivatives ).
Q. How can positional isomers of pyridoindole derivatives be distinguished experimentally?
- Methodological Answer : Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between the methanol proton and adjacent carbons can confirm substitution at the 1-position vs. 3-position (as seen in structurally similar compounds ). Compare NOE effects in NOESY to determine spatial proximity of substituents .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Refer to acute toxicity data (e.g., intraperitoneal LD₅₀ >500 mg/kg in mice ). Use PPE (gloves, lab coat), work in a fume hood, and implement waste disposal protocols for β-carboline analogs. Monitor for potential cytochrome P450 interactions, as seen in related indole derivatives .
Advanced Research Questions
Q. How can Pd-catalyzed amidation/cyclization be optimized for synthesizing pyridoindole derivatives?
- Methodological Answer : Test ligand systems (e.g., XPhos), solvent polarity (DMF vs. toluene), and temperature (80–120°C) to improve cyclization efficiency. For example, Pd(OAc)₂ with PPh₃ in DMF at 100°C achieved 62–78% yields for similar compounds . Monitor reaction progress via TLC or LC/MS to minimize byproducts.
Q. How should conflicting spectral data in structural elucidation be resolved?
- Methodological Answer : Perform X-ray crystallography (as done for a related pyridoindole ) to unambiguously assign substituent positions. If crystals are unavailable, use computational NMR prediction tools (e.g., DFT calculations) to match experimental δ values . Reconcile discrepancies in melting points (e.g., 112–113°C vs. 122–124°C in similar derivatives ) by verifying purity via CHN analysis .
Q. What in vitro models are suitable for evaluating biological activity?
- Methodological Answer : Use chick embryo hepatocytes (CEH) to assess CYP450 inhibition (e.g., 7-ethoxyresorufin deethylase (EROD) assay ). For neuroactivity screening, employ neuronal cell lines with β-carboline-sensitive targets (e.g., MAO-A). Validate results with LC/MS-based metabolomics to track metabolic stability .
Q. What strategies improve synthetic yields of hydroxylated pyridoindoles?
- Methodological Answer : Optimize protecting groups for the methanol moiety (e.g., TBS ether) during synthesis. Use microwave-assisted reactions to reduce reaction time and byproduct formation. Compare yields across derivatives: 20% for (9-(4-Cl-benzyl)-3-yl)methanol vs. 62–78% for phenyl-substituted analogs , suggesting steric/electronic tuning of substituents.
Q. How can computational methods predict structure-activity relationships (SAR)?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to model interactions with aryl hydroxylase or MAO enzymes. Use QSAR models to correlate substituent electronic parameters (Hammett σ) with activity. Validate predictions with in vitro assays, as demonstrated for 9-methyl-1-phenyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
